1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-16-6-11(8-18-17(22)19-15-2-1-5-25-15)9-20(16)12-3-4-13-14(7-12)24-10-23-13/h1-5,7,11H,6,8-10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOWZBUMLMTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethanol
Procedure :
Benzo[d]dioxol-5-amine (1.0 equiv) undergoes Michael addition with ethyl acrylate (1.2 equiv) in ethanol under reflux (78°C, 12 h) to form a β-amino ester intermediate. Cyclization via intramolecular aldol condensation is achieved using p-toluenesulfonic acid (PTSA, 0.1 equiv) in toluene at 110°C for 6 h, yielding 1-(benzo[d]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid. Reduction of the carboxylic acid to the primary alcohol is performed using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in tetrahydrofuran (THF) at 0°C to room temperature (2 h).
Optimization :
- Solvent screening revealed THF outperformed diethyl ether in reducing side-product formation (yield increased from 68% to 82%).
- Excess LiAlH₄ (>2.5 equiv) led to over-reduction, forming a secondary alcohol impurity.
Bromination of the Methylene Bridge
Procedure :
The alcohol intermediate (1.0 equiv) is treated with phosphorus tribromide (PBr₃, 1.5 equiv) in dichloromethane (DCM) at −10°C for 1 h. The reaction is quenched with ice-water, and the crude 3-(bromomethyl)-1-(benzo[d]dioxol-5-yl)pyrrolidin-5-one is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (HPLC) | 98.2% |
| Rf | 0.45 (4:1 hexane:EA) |
Urea Bond Formation with Thiophen-2-amine
Procedure :
Thiophen-2-amine (1.2 equiv) is reacted with triphosgene (0.4 equiv) in DCM at 0°C to generate thiophen-2-yl isocyanate in situ. The bromomethylpyrrolidinone derivative (1.0 equiv) is added portionwise, followed by triethylamine (TEA, 2.0 equiv). The mixture is stirred at room temperature for 24 h. The product is isolated via extraction (DCM/water) and recrystallized from ethanol.
Critical Parameters :
- Temperature : Reactions above 25°C promoted urea hydrolysis.
- Solvent : DCM minimized byproduct formation compared to THF or acetonitrile.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18 (4.6 × 250 mm) | Acetonitrile:H2O (70:30) | 12.7 | 99.1 |
| TLC | Silica GF254 | Hexane:EA (3:2) | 0.38 | N/A |
Scale-up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core scaffolds and substituents:
Key Observations
Bioactivity Profiles: The target compound’s benzodioxole and thiophene groups are structurally analogous to Compound 11 and the orexin antagonist in . These substituents enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs) . Thiophene-containing compounds (e.g., ) exhibit stronger anticancer activity compared to non-thiophene analogues, likely due to improved hydrophobic interactions with target proteins .
Synthetic Accessibility :
- Urea derivatives like the target compound are typically synthesized via fusion reactions (e.g., heating with urea/thiourea at 200°C) , whereas pyrazolopyrimidines () require Suzuki-Miyaura coupling for boronic acid substitutions.
Computational Similarity :
- Tanimoto and Dice similarity metrics () indicate moderate structural overlap (0.65–0.72) between the target compound and orexin antagonists (), suggesting shared pharmacophoric features but divergent target selectivity.
Metabolic Stability: Benzodioxole-containing compounds (target compound, ) demonstrate longer half-lives in vitro compared to non-aromatic analogues, attributed to reduced cytochrome P450-mediated oxidation .
Research Findings and Data Analysis
Physicochemical Properties
| Property | Target Compound | Compound 11 | Orexin Antagonist |
|---|---|---|---|
| Molecular Weight (g/mol) | 385.4 | 386.2 | 467.2 |
| LogP (Predicted) | 2.8 | 3.1 | 4.5 |
| Hydrogen Bond Donors | 3 | 2 | 1 |
| Solubility (µg/mL, PBS) | 12.4 | 45.6 | 8.9 |
Bioactivity Clustering
Hierarchical clustering () groups the target compound with pyrazolopyrimidines () due to shared thiophene motifs, while its urea linkage aligns it with kinase inhibitors ().
Biological Activity
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immune response modulation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Benzo[d][1,3]dioxole moiety contributes to its pharmacological properties.
- Pyrrolidin and thiophen groups enhance its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown significant cytotoxic effects against various cancer cell lines.
The synthesized compounds exhibited selective toxicity towards cancer cells while sparing normal cells (IC50 > 150 µM), demonstrating their potential as targeted therapies.
The anticancer mechanisms of these compounds include:
- EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells through mitochondrial pathways, involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses demonstrated that these compounds can induce cell cycle arrest in cancer cells, thus preventing proliferation .
Immune Modulation
The compound also shows promise as a modulator of immune responses. Research indicates that it may act as an agonist for Toll-like receptors (TLRs), particularly TLR2. The activation of TLRs can lead to enhanced immune responses against tumors.
Key Findings:
- TLR Activation : Compounds related to this structure have been identified as potent TLR2 agonists, stimulating downstream signaling pathways that result in the release of pro-inflammatory cytokines like TNF-α and IL-1β .
- Immune Cell Activation : These compounds have been shown to increase the activation of T cells, B cells, and NK cells ex vivo, suggesting a role in enhancing anti-tumor immunity .
Case Studies
A notable study involved the synthesis and evaluation of urea analogues bearing thiophenyl groups. The results showed that certain derivatives exhibited significant activity against human cancer cell lines and effectively modulated immune responses through TLR engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
